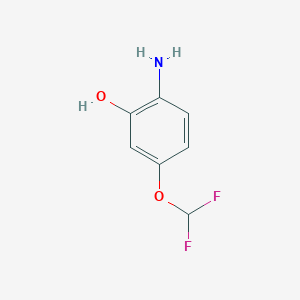
3-(p-Tolyloxy)cyclobutanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(p-Tolyloxy)cyclobutanamine is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. It consists of a cyclobutane ring substituted with an amine group and a p-tolyloxy group, making it an interesting subject for research in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Tolyloxy)cyclobutanamine can be achieved through several methods. One common approach involves the Mannich reaction, where 1-(p-tolyloxy)-3-(propylsulfanyl)propane-2-ol reacts with formaldehyde and secondary amines at 45-50°C for 3-4 hours, yielding aminomethoxy derivatives . Another method involves the one-pot multicomponent reaction of phenol, malononitrile, and aldehyde in the presence of a ZnO2/methanol-water system under reflux .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply. The use of continuous flow reactors and automated systems could enhance the scalability and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(p-Tolyloxy)cyclobutanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine and p-tolyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various aminomethoxy derivatives, oxides, and substituted cyclobutanamines, depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
3-(p-Tolyloxy)cyclobutanamine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(p-Tolyloxy)cyclobutanamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine group can form hydrogen bonds with active sites, while the p-tolyloxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-(p-Tolyloxy)-3-(propylsulfanyl)propane: This compound shares the p-tolyloxy group and has similar synthetic routes.
Dimethyl 3-amino-4-(p-tolyloxy)-[1,1’-biaryl]-2,6-dicarboxylate: Another compound with a p-tolyloxy group, used in antimicrobial applications.
Uniqueness
3-(p-Tolyloxy)cyclobutanamine is unique due to its cyclobutane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Propiedades
Número CAS |
1631027-10-5 |
|---|---|
Fórmula molecular |
C11H15NO |
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
3-(4-methylphenoxy)cyclobutan-1-amine |
InChI |
InChI=1S/C11H15NO/c1-8-2-4-10(5-3-8)13-11-6-9(12)7-11/h2-5,9,11H,6-7,12H2,1H3 |
Clave InChI |
YMNVFTIVKLYQAI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)OC2CC(C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





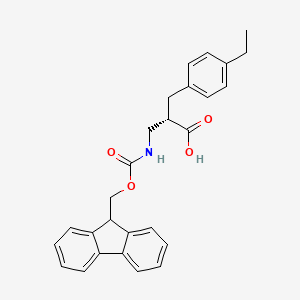
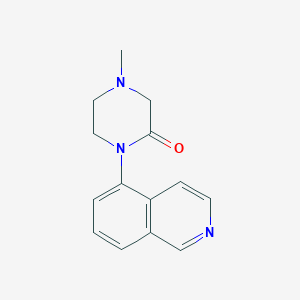
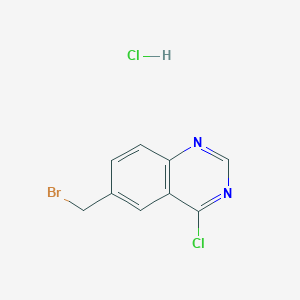


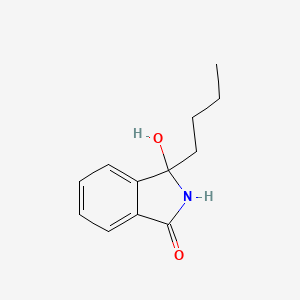
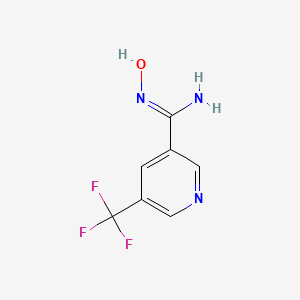
![3'-Methyl-[2,2'-bithiophene]-3-carbonitrile](/img/structure/B12959859.png)


